molecular formula C7H10BrN3OS B13848359 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Katalognummer: B13848359
Molekulargewicht: 264.15 g/mol
InChI-Schlüssel: TWORAIYLUGTAQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a piperidin-4-ol moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the reaction of 5-bromo-1,3,4-thiadiazole with piperidin-4-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution with 5-bromo-1,3,4-thiadiazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.

    Reduction: The bromine atom in the thiadiazole ring can be reduced to form the corresponding thiadiazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiadiazole derivative without the bromine atom.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Chloro-1,3,4-thiadiazol-2-yl)piperidin-4-ol
  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol
  • 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Uniqueness

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of the thiadiazole ring and piperidin-4-ol moiety contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H10BrN3OS

Molekulargewicht

264.15 g/mol

IUPAC-Name

1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol

InChI

InChI=1S/C7H10BrN3OS/c8-6-9-10-7(13-6)11-3-1-5(12)2-4-11/h5,12H,1-4H2

InChI-Schlüssel

TWORAIYLUGTAQR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C2=NN=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.